molecular formula C20H19N3O5S B11261960 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B11261960
M. Wt: 413.4 g/mol
InChI Key: DXQNSYMMJCHPBD-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the isoindoline core through cyclization reactions.
  • Introduction of the methanesulfonyl group via sulfonation.
  • Coupling of the isoindoline derivative with the tetrahydroquinoline moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, derivatives of this compound may be investigated for their therapeutic potential. They could be evaluated for activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives and tetrahydroquinoline derivatives. Examples include:

  • 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
  • N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Uniqueness

The uniqueness of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

InChI

InChI=1S/C20H19N3O5S/c1-29(27,28)23-10-4-5-13-8-9-14(11-17(13)23)21-18(24)12-22-19(25)15-6-2-3-7-16(15)20(22)26/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,24)

InChI Key

DXQNSYMMJCHPBD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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